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Compound of Interest

4-Chloropyrimidine-2-
Compound Name:

carbaldehyde
CAS No.: 944902-13-0
Cat. No.: B3030705

Get Quote

Executive Summary

4-Chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) is a critical heterocyclic scaffold
used primarily as an intermediate in the synthesis of bioactive pharmaceuticals, including
kinase inhibitors and antiviral agents.[1][2] Its structural duality—possessing an electrophilic
aldehyde at C2 and a nucleophilic-susceptible chloride at C4—makes it highly reactive but also
prone to specific fragmentation pathways in mass spectrometry (MS).[2][3]

This guide provides a comprehensive analysis of the MS behavior of 4-Chloropyrimidine-2-
carbaldehyde.[2] It details ionization characteristics, isotopic signatures, and mechanistic
fragmentation pathways to assist researchers in structural validation and impurity profiling.[2][3]

Physicochemical & Mass Spectral Profile
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Property Value Notes

Formula CsHsCIN20

Exact Mass (Monoisotopic) 141.9934 Da Based on 3>Cl

Molecular Weight 142.54 Da Average weight

Isotopic Pattern M : M+2 (3:[2][4][5]1) Diagnostic Chlorine signature

2 Nitrogens (Even)
Nitrogen Rule Even Mass
Even Nominal Mass

1 Ring + 3 Double Bonds

RDB Equivalents 5 i
(Ring) + 1 Carbonyl

The Chlorine Signature (Self-Validation)

The most reliable diagnostic tool for this molecule is the Chlorine Isotope Pattern. Natural
chlorine exists as 3°Cl (75.8%) and 37Cl (24.2%).[2][3]

o Validation Check: In any mass spectrum (El or ESI), the molecular ion cluster must exhibit a
peak at m/z 142 (100% relative abundance) and m/z 144 (~32% relative abundance).

e Fragment Tracing: Any fragment ion retaining the chlorine atom will preserve this 3:1
intensity ratio.[2][3] Fragments lacking this pattern have likely lost the halogen.[2][3]

Fragmentation Mechanics & Pathways[3][6][7][8]

The fragmentation of 4-Chloropyrimidine-2-carbaldehyde is driven by two competing
instabilities: the labile carbonyl group (aldehyde) and the carbon-chlorine bond.

Pathway A: Decarbonylation (Alpha-Cleavage/CO Loss)

Aromatic aldehydes readily lose carbon monoxide (CO) under Electron lonization (EI) or
Collision-Induced Dissociation (CID).[2][3]

e Step 1: The molecular ion (m/z 142) undergoes

-cleavage or rearrangement to eject a neutral CO molecule (28 Da).[2][3][6]
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e Product: This yields the 4-chloropyrimidine radical cation at m/z 114.[2][3]

e Mechanism: The charge stabilizes on the pyrimidine ring nitrogens.[2][3]

Pathway B: Ring Fission (HCN Elimination)

Pyrimidine rings are characterized by the sequential loss of Hydrogen Cyanide (HCN, 27 Da).

[3]

Precursor: Typically occurs from the m/z 114 fragment (post-CO loss).[2][3]

Step 1: The m/z 114 ion ejects HCN.[2][3]

Product: A fragment at m/z 87 (CsH2CIN).

Note: This fragment retains the chlorine, so the 3:1 isotope pattern persists.[2][3]

Pathway C: Dehalogenation (Radical/Neutral Loss)

Direct loss of the chlorine atom is less favorable than CO loss but occurs at higher collision
energies.[3]

e Loss of CI[2][3]* (35 Da): Yields m/z 107 (Pyrimidine-2-carbaldehyde cation).[2][3]
e Loss of HCI (36 Da): Yields m/z 106.

o Observation: These peaks will lack the M+2 isotope companion, confirming chlorine loss.[2]

[3]

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of fragmentation, color-coded by ion type.
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Caption: Logical fragmentation tree for 4-Chloropyrimidine-2-carbaldehyde showing mass

transitions and neutral losses.

Experimental Protocol: Structural Validation

To confirm the identity of 4-Chloropyrimidine-2-carbaldehyde in a synthesized batch or

biological sample, follow this self-validating workflow.

Sample Preparation

» Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[2][3] Note: Aldehydes can form
hemiacetals in MeOH; analyze immediately or use MeCN.

e Concentration: 1-10 pg/mL.[2][3]

» Additives: 0.1% Formic Acid (promotes protonation [M+H]+ in ESI).[2][3]

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/product/b3030705/docs?utm_src=pdf-body-img#technical-deep-dive-mass-spectrometry-fragmentation-of-4-chloropyrimidine-2-carbaldehyde
https://www.benchchem.com/product/b3030705/docs?utm_src=pdf-body#technical-deep-dive-mass-spectrometry-fragmentation-of-4-chloropyrimidine-2-carbaldehyde
https://www.benchchem.com/product/b3030705/docs?utm_src=pdf-body#technical-deep-dive-mass-spectrometry-fragmentation-of-4-chloropyrimidine-2-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloropyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloropyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloropyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Instrument Parameters (LC-MS/MS)

« lonization: Electrospray lonization (ESI) - Positive Mode.[2][3]
» Capillary Voltage: 3.0 — 3.5 kV.[2][3]
o Cone Voltage: 20—40 V (Adjust to minimize in-source fragmentation of the aldehyde).

e Collision Energy (CID): Stepped 10-30 eV to observe both the molecular ion and fragments.

Step-by-Step Data Analysis

o Locate the Parent: Look for m/z 143 ([M+H]+) in ESI or m/z 142 (M+[2][3]*) in EL[2][3][7][8]
 Verify Isotope Pattern: Confirm the M+2 peak exists at ~33% intensity of the parent.[2][3]

o If M+2 is missing: The compound is not chlorinated (check for dehalogenation
byproducts).[2][3]

e Check for Hemiacetals: If using methanol, look for m/z 175 (M + MeOH + H).[2][3] This is a
common artifact for aldehydes.[2][3]

e Confirm CO Loss: Apply collision energy. The transition 143

115 (ESI) or 142

114 (EI) should be the dominant pathway.

Summary of Diagnostic lons
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Mechanism of

m/z (El/Nominal) lon Identity . Isotope Pattern
Formation
142 Molecular lon [M]+[2]¢  Parent Yes (3:1)
Loss of Carbonyl
114 [M - COJ+[2] B Yes (3:1)
(Aldehyde specific)
Loss of Formyl
113 [M - CHOJ+ _ Yes (3:1)
Radical
Homolytic cleavage of ) ]
107 [M - CIJ+ No (Monoisotopic)
C-Cl
Ring fragmentation
87 [114 - HCN]+ e - Yes (3:[2]1)
(Pyrimidine specific)
Deep fragmentation
52 [C3H2N]+ No
(Loss of CI, CO, HCN)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spectrometry-fragmentation-of-4-chloropyrimidine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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